molecular formula C16H11N3O2S B11599883 (6Z)-6-(furan-2-ylmethylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-6-(furan-2-ylmethylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B11599883
M. Wt: 309.3 g/mol
InChI Key: ZHUMBCJDAFWGFV-LCYFTJDESA-N
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Description

(6Z)-6-[(FURAN-2-YL)METHYLIDENE]-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE: is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a furan ring, a triazole ring, and a thiazole ring. The presence of these heterocyclic rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6Z)-6-[(FURAN-2-YL)METHYLIDENE]-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of a furan-2-carbaldehyde with a triazolothiazole derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity of the compound. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the triazole or thiazole rings, resulting in the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heterocyclic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted triazolothiazoles .

Scientific Research Applications

Chemistry: In chemistry, (6Z)-6-[(FURAN-2-YL)METHYLIDENE]-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways .

Biology: The compound has shown potential in biological research due to its ability to interact with various biomolecules. It is studied for its potential as an enzyme inhibitor and its role in modulating biological pathways .

Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It has been explored as a candidate for the development of new drugs targeting specific diseases, such as cancer and infectious diseases .

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced conductivity or improved stability. It is also used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of (6Z)-6-[(FURAN-2-YL)METHYLIDENE]-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

  • (6Z)-6-[(THIOPHEN-2-YL)METHYLIDENE]-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE
  • (6Z)-6-[(PYRIDIN-2-YL)METHYLIDENE]-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE

Uniqueness: The uniqueness of (6Z)-6-[(FURAN-2-YL)METHYLIDENE]-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the presence of the furan ring .

Properties

Molecular Formula

C16H11N3O2S

Molecular Weight

309.3 g/mol

IUPAC Name

(6Z)-6-(furan-2-ylmethylidene)-3-(2-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C16H11N3O2S/c1-10-5-2-3-7-12(10)14-17-18-16-19(14)15(20)13(22-16)9-11-6-4-8-21-11/h2-9H,1H3/b13-9-

InChI Key

ZHUMBCJDAFWGFV-LCYFTJDESA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN=C3N2C(=O)/C(=C/C4=CC=CO4)/S3

Canonical SMILES

CC1=CC=CC=C1C2=NN=C3N2C(=O)C(=CC4=CC=CO4)S3

Origin of Product

United States

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